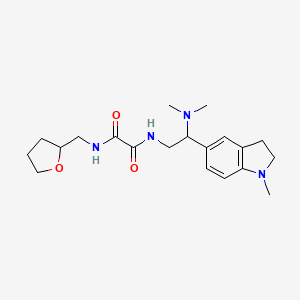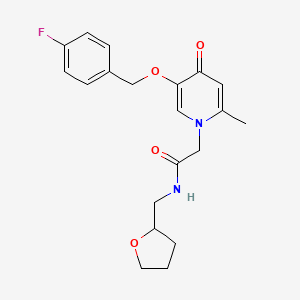![molecular formula C8H13NO2 B2408439 Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1638764-99-4](/img/structure/B2408439.png)
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate, also known as BAM, is a bicyclic amine compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Biological Studies
Development of Building Blocks : Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate is used in the development of novel building blocks in medicinal chemistry. For instance, it is employed in the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, a compound with potential applications in medicinal chemistry (Thirumoorthi & Adsool, 2016).
Pharmacological Applications : The compound is integral in creating bioisosteres, molecules with similar physical and chemical properties to other substances, for pharmacological applications. This includes the synthesis of bioisosteres for aromatic rings, tert-butyl groups, and alkynes, which are significant in drug design due to their metabolic stability and potential as bioisosteres (Hughes et al., 2019).
Chemical Properties and Functionalization
Exploring Chemical Properties : Researchers have investigated the unique structural properties of bicyclo[1.1.1]pentanes (BCPs), to which methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate belongs. Studies involve understanding the acidities and chemical reactivities of such compounds, providing insights into their potential applications in synthetic chemistry (Wiberg, 2002).
Enantioselective Functionalization : The compound has been used in enantioselective C–H functionalization, a process vital in creating chiral molecules. This method is employed to generate chiral substituted BCPs, highlighting the compound's versatility in synthesizing structurally complex and stereochemically rich molecules (Garlets et al., 2020).
Applications in Drug Design and Synthesis
- Drug Design and Synthesis : Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate aids in synthesizing various pharmacologically active compounds. Its incorporation into drug scaffolds is crucial due to its ability to improve the physicochemical properties of these compounds, making them more suitable for therapeutic applications (Makarov et al., 2017).
Mecanismo De Acción
Target of Action
It is known that aryl-substituted bicyclo pentane (bcp-aryl) derivatives, which this compound is a part of, are important bioisosteres of biaryl scaffolds and are present in numerous complex pharmaceutical molecules .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Propiedades
IUPAC Name |
methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKRHYBIRWXCPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

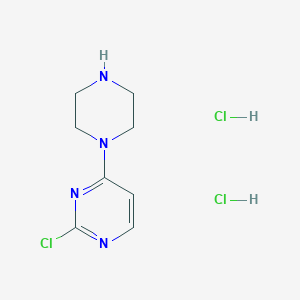
![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)
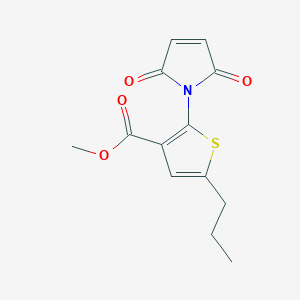
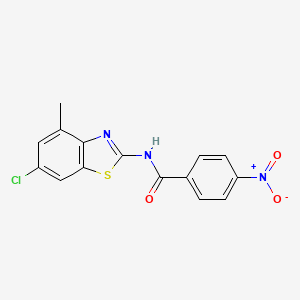
![N-(5-iodo-2-pyridinyl)-2-({[3-(4-methylphenyl)-3-oxopropylidene]amino}oxy)acetamide](/img/structure/B2408361.png)
![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2408362.png)
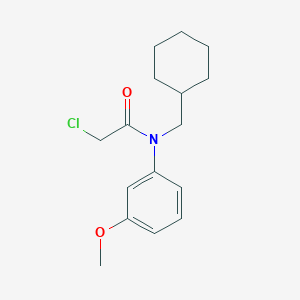
![2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2408364.png)
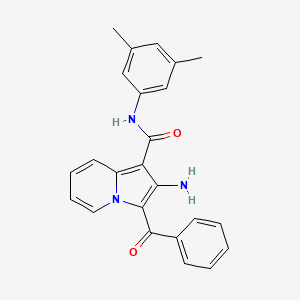
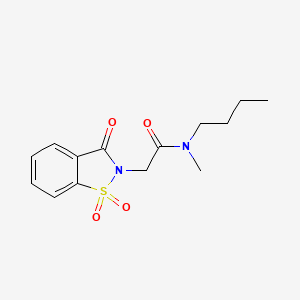
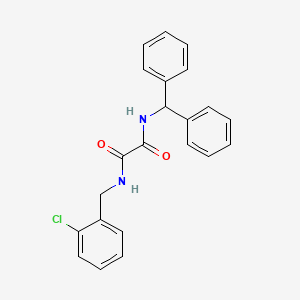
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)
